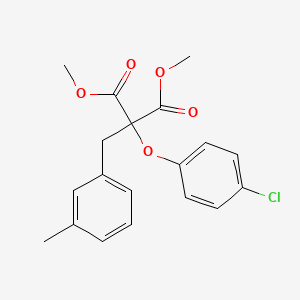
Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of dimethyl malonate derivatives, including those with chlorophenoxy and methylbenzyl groups, are of interest due to their potential application in various fields of organic chemistry and materials science. These compounds are often explored for their unique physical and chemical properties which can be tailored by modifying their molecular structure.
Synthesis Analysis
The synthesis of dimethyl malonate derivatives involves several key steps, including condensation reactions, cyclization, and sometimes electrooxidation. For example, anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl) malonates has been explored to produce cyclized products under mild conditions (Okimoto et al., 2013). Another study involves the synthesis of α-([11C]methyl)phenylalanine from 11C-labelled malonic esters, highlighting the versatility of malonate derivatives in synthesis (Gee & Långström, 1991).
Molecular Structure Analysis
The molecular structure of dimethyl malonate derivatives has been a subject of investigation to understand their reactivity and properties. Studies such as the gas electron diffraction and quantum chemical methods have been used to analyze the geometric structure of dimethyl malonate (Belova, Oberhammer, & Girichev, 2004). These analyses provide insights into the conformers present and the overall structural arrangement of the molecules.
Chemical Reactions and Properties
Dimethyl malonate derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. The reaction of dimethyl acetylenedicarboxylate with derivatives of malonic acid has been detailed, illustrating the complexity of possible products and their tautomeric forms (Cookson et al., 1967).
Physical Properties Analysis
The physical properties of dimethyl malonate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. The synthesis and crystal structure of a Knoevenagel condensation product, diethyl 2-(4-methylbenzylidene)malonate, reveal important aspects of its physical characteristics and potential for further functionalization (Achutha et al., 2016).
科学的研究の応用
Synthesis of Amino Acids
Gee and Långström (1991) describe the synthesis of α-([11C]methyl)tyrosine and α-([11C]methyl)phenylalanine from dimethyl 2-(4-methoxybenzyl)-2-([11C] methyl)malonate. This process involves several steps, including enzymatic hydrolysis, Curtius rearrangement, and acidic hydrolysis, demonstrating the utility of dimethyl malonate derivatives in synthesizing labeled amino acids for research purposes (Gee & Långström, 1991).
Intermediate in Synthesis of Chrysanthemic Acid
Baudoux et al. (1998) reported the structure of dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, an intermediate in synthesizing chrysanthemic acid. This highlights another application of dimethyl malonate derivatives in synthesizing complex organic compounds (Baudoux et al., 1998).
Synthesis of Pyrrolino[2,3-d]pyrimidin-6-one Analogues
Vaid et al. (2012) achieved the efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one starting from dimethyl malonate. This demonstrates the utility of dimethyl malonate derivatives in synthesizing heterocyclic compounds, which are significant in medicinal chemistry (Vaid et al., 2012).
Domino Dimerization Studies
Boichenko et al. (2020) developed a synthetic approach for dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. This research highlights the role of dimethyl malonate derivatives in domino dimerization reactions, important in organic synthesis (Boichenko et al., 2020).
Anodic Cyclization Studies
Okimoto et al. (2013) described the anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl) malonates to form dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This research shows the relevance of dimethyl malonate derivatives in electrochemical cyclization reactions, which can be important in synthetic organic chemistry (Okimoto et al., 2013).
特性
IUPAC Name |
dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO5/c1-13-5-4-6-14(11-13)12-19(17(21)23-2,18(22)24-3)25-16-9-7-15(20)8-10-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBBBSTNJVCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OC)(C(=O)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)

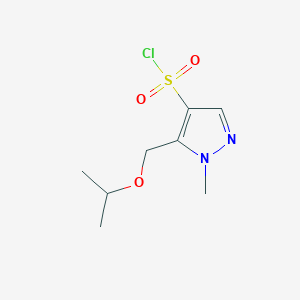

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
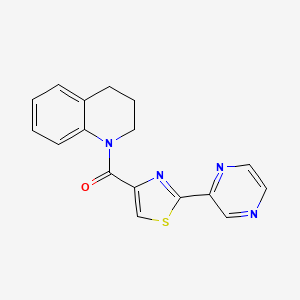
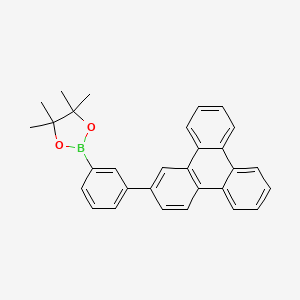

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
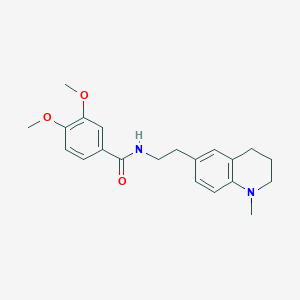
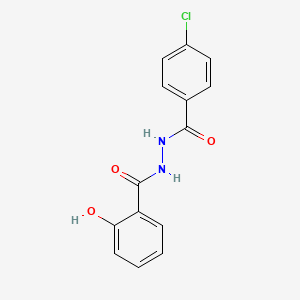
![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)
